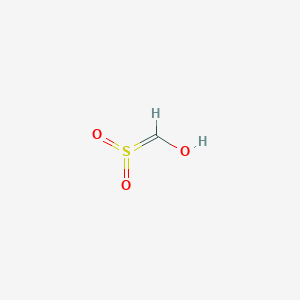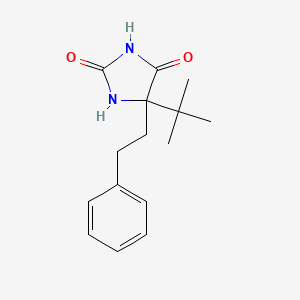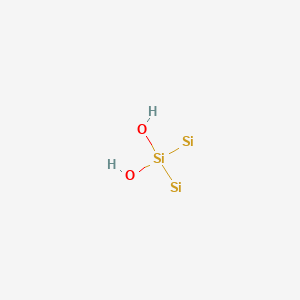
(Dioxo-lambda~6~-sulfanylidene)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dioxo-lambda~6~-sulfanylidene)methanol is a chemical compound with the molecular formula CH₂O₂S It is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)methanol typically involves the reaction of methanol with sulfur dioxide under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product. The reaction is usually carried out at room temperature and atmospheric pressure, making it relatively straightforward and cost-effective.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the continuous introduction of reactants and removal of products, optimizing the reaction conditions and improving efficiency. The use of advanced catalysts and purification techniques ensures that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other sulfur-containing compounds.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The methanol group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction may produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Dioxo-lambda~6~-sulfanylidene)methanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism by which (Dioxo-lambda~6~-sulfanylidene)methanol exerts its effects involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the activity of target molecules. This can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Dioxido-lambda~6~-sulfanylidene)methanethiol: Similar in structure but contains a thiol group instead of a methanol group.
(Dioxo-lambda~6~-sulfanylidene)methanamine: Contains an amine group instead of a methanol group.
Uniqueness
(Dioxo-lambda~6~-sulfanylidene)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
921192-95-2 |
|---|---|
Molekularformel |
CH2O3S |
Molekulargewicht |
94.09 g/mol |
IUPAC-Name |
sulfonylmethanol |
InChI |
InChI=1S/CH2O3S/c2-1-5(3)4/h1-2H |
InChI-Schlüssel |
IWJDYMDQNRKMAN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S(=O)=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)

![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)

![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)



